molecular formula C13H11N3OS B2933409 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1018131-31-1

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B2933409
CAS No.: 1018131-31-1
M. Wt: 257.31
InChI Key: GLDQPJIMPWWSJM-UHFFFAOYSA-N
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Description

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an aniline group

Chemical Reactions Analysis

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to be a pharmacophore in various active pharmaceutical ingredients, suggesting that this compound may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-8-5-6-11(18-8)12-15-13(17-16-12)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQPJIMPWWSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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